3-Amino-2-fluorophenol
Overview
Description
3-Amino-2-fluorophenol is not directly discussed in the provided papers; however, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid and 3-amino-2-fluoro carboxylic acid derivatives are mentioned. These compounds are fluorinated building blocks in synthesis and belong to the class of β-amino acids and fluorinated amino acids, respectively. They are used in the preparation of various peptides and have been incorporated into structures with rigid skeletons for reliable structural data .
Synthesis Analysis
The synthesis of related fluorinated amino acid derivatives is described in the literature. For instance, the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine, valine, leucine, threonine, and β^3h-alanine is detailed. The stereochemical course of the reactions with (diethylamino)sulfur trifluoride (DAST) is discussed, which is a key reagent in the fluorination process .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(4-fluorophenyl)propionic acid has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. These structures include intra- and inter-H-bonds, which are crucial for the stability of the molecules. The bond critical points and atomic bond paths confirm the presence of N–H⋯O bonds, which are medium strong according to the computed electronic properties .
Chemical Reactions Analysis
The chemical reactions involving fluorinated amino acids typically involve the incorporation of the fluoro-amino acid residues into larger structures such as pyrimidinones and cyclic β-tri- and β-tetrapeptides. These reactions are important for the synthesis of peptides with rigid skeletons, which are useful for obtaining reliable structural data. The reactions are characterized by their stereochemical course and the use of specific reagents like DAST .
Physical and Chemical Properties Analysis
The physical and chemical properties of these fluorinated amino acids are characterized by various spectroscopic methods, including IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, MS spectrometry, and by elemental analyses. The compounds' optical activities are represented by [\u03b1]D values, and their stability is indicated by melting-point values. The vibrational frequencies of the NH3+ and COO− moieties for the zwitterionic cluster and dimer structures have been computed and show good agreement with experimental IR and Raman spectra .
Scientific Research Applications
Fluorescent Amino Acids in Chemical Biology
3-Amino-2-fluorophenol is a compound that, when integrated into fluorescent amino acids, serves as a vital tool in chemical biology. These fluorescent amino acids are used to construct macromolecules such as peptides and proteins without disrupting their native biomolecular properties. They play a crucial role in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution. This innovative approach contributes significantly to our understanding of biological processes at the molecular level (Cheng et al., 2020).
Genetically Encoded Fluorescent Amino Acids
3-Amino-2-fluorophenol-based fluorescent amino acids can be genetically encoded into proteins, offering a selective and efficient biosynthetic incorporation at defined sites. This environmentally sensitive fluorophore allows the monitoring of protein unfolding and other dynamic processes. This method's adaptability and specificity make it a potent tool for biochemical and cellular studies of protein structure and function (Summerer et al., 2006).
pH-Dependent Regioselectivity in Biochemical Reactions
The regioselectivity and rate of certain biochemical reactions, like the ortho-hydroxylation of related compounds, are significantly influenced by the pH levels, demonstrating the nuanced interactions within biological systems. Understanding these interactions provides deep insights into the biochemical pathways and mechanisms (Peelen et al., 1993).
Fluorophores in Protease Sensing
The design of protease-sensitive fluorogenic probes using 3-Amino-2-fluorophenol derivatives showcases the potential of these compounds in enzyme-initiated reactions. These probes are instrumental in detecting specific proteases, marking a significant stride in probing and understanding enzymatic activities and biological pathways (Richard et al., 2008).
Fluorinated Derivatives for Intracellular pH Measurement
Derivatives of 3-Amino-2-fluorophenol, such as the series of (N-ethylamino)phenol (NEAP) compounds, have shown significant potential in intracellular pH measurement. They offer precise pH sensing capabilities, crucial for studying various physiological processes and cellular environments (Rhee et al., 1995).
Application in Living Cell Imaging
Certain derivatives of 3-Amino-2-fluorophenol have been utilized in developing sensitive and selective fluorescent sensors for metal ions, like Al3+, in living cell imaging. This application underscores the compound's importance in biological imaging and diagnostics (Ye et al., 2014).
Safety And Hazards
The safety data sheet for 2-Amino-3-fluorophenol, a similar compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-amino-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHXAVXXARHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601093 | |
Record name | 3-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluorophenol | |
CAS RN |
1186326-66-8 | |
Record name | 3-Amino-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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